[(4Z)-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YLIDENE]AMINO 2-(METHYLSULFANYL)BENZOATE
Overview
Description
[(4Z)-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YLIDENE]AMINO 2-(METHYLSULFANYL)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzopyran core, which is a common structural motif in many natural products and synthetic drugs. The presence of methoxy and methylsulfanyl groups further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4Z)-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YLIDENE]AMINO 2-(METHYLSULFANYL)BENZOATE typically involves multi-step organic reactions. The initial step often includes the formation of the benzopyran core through cyclization reactions. Subsequent steps involve the introduction of the methoxy and methylsulfanyl groups under controlled conditions. Common reagents used in these reactions include methanol, sulfur-containing compounds, and various catalysts to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
[(4Z)-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YLIDENE]AMINO 2-(METHYLSULFANYL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The methoxy and methylsulfanyl groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to remove oxygen functionalities, leading to simpler derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
[(4Z)-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YLIDENE]AMINO 2-(METHYLSULFANYL)BENZOATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(4Z)-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YLIDENE]AMINO 2-(METHYLSULFANYL)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
[(4Z)-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YLIDENE]AMINO 2-(METHYLSULFANYL)BENZOATE can be compared with other benzopyran derivatives and sulfur-containing compounds:
Similar Compounds: Dichloroanilines, barium compounds, and other benzopyran derivatives.
Uniqueness: The combination of methoxy and methylsulfanyl groups in the benzopyran core provides unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-methylsulfanylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-21-12-7-8-13-15(9-10-22-16(13)11-12)19-23-18(20)14-5-3-4-6-17(14)24-2/h3-8,11H,9-10H2,1-2H3/b19-15- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORKCPAOOWKZRJ-CYVLTUHYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NOC(=O)C3=CC=CC=C3SC)CCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N\OC(=O)C3=CC=CC=C3SC)/CCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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